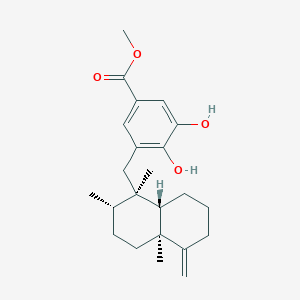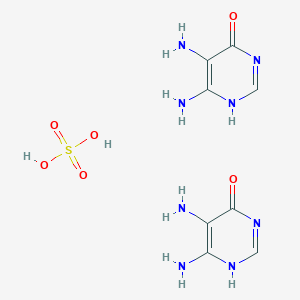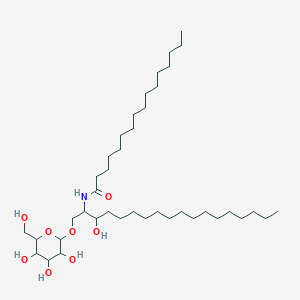
N-Palmitoyl-DL-dihydrogalactocerebroside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Palmitoyl-DL-dihydrogalactocerebroside (PPG) is a sphingolipid that is found in the myelin sheath of the nervous system. It is a synthetic analog of galactocerebroside, which is a natural sphingolipid. PPG has been widely used in scientific research due to its unique properties, including its ability to stimulate myelin formation and promote nerve regeneration. In
作用機序
The mechanism of action of N-Palmitoyl-DL-dihydrogalactocerebroside is not fully understood, but it is believed to involve the stimulation of myelin formation and the promotion of nerve regeneration. N-Palmitoyl-DL-dihydrogalactocerebroside has been shown to activate the ERK1/2 signaling pathway, which is involved in the regulation of cell growth and differentiation. N-Palmitoyl-DL-dihydrogalactocerebroside has also been shown to increase the expression of myelin-related genes, such as myelin basic protein and proteolipid protein. These effects are thought to contribute to the ability of N-Palmitoyl-DL-dihydrogalactocerebroside to stimulate myelin formation and promote nerve regeneration.
Biochemical and Physiological Effects:
N-Palmitoyl-DL-dihydrogalactocerebroside has a number of biochemical and physiological effects that make it a valuable tool for scientific research. N-Palmitoyl-DL-dihydrogalactocerebroside has been shown to increase the expression of myelin-related genes, which is important for the formation of myelin. N-Palmitoyl-DL-dihydrogalactocerebroside has also been shown to promote the survival of oligodendrocytes, which are the cells that produce myelin in the nervous system. Additionally, N-Palmitoyl-DL-dihydrogalactocerebroside has been shown to promote the regeneration of axons, which are the long, slender projections of nerve cells that transmit electrical signals.
実験室実験の利点と制限
N-Palmitoyl-DL-dihydrogalactocerebroside has several advantages for lab experiments, including its ability to stimulate myelin formation and promote nerve regeneration. N-Palmitoyl-DL-dihydrogalactocerebroside is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of N-Palmitoyl-DL-dihydrogalactocerebroside in lab experiments. For example, N-Palmitoyl-DL-dihydrogalactocerebroside can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N-Palmitoyl-DL-dihydrogalactocerebroside can be expensive to produce, which can be a barrier to its use in some research settings.
将来の方向性
There are many potential future directions for research on N-Palmitoyl-DL-dihydrogalactocerebroside. One area of interest is the use of N-Palmitoyl-DL-dihydrogalactocerebroside in the treatment of neurodegenerative diseases, such as multiple sclerosis and Alzheimer's disease. Another area of interest is the development of new synthetic analogs of N-Palmitoyl-DL-dihydrogalactocerebroside that may have even greater potential for promoting myelin formation and nerve regeneration. Additionally, further research is needed to fully understand the mechanism of action of N-Palmitoyl-DL-dihydrogalactocerebroside and to explore its potential applications in other areas of scientific research.
合成法
N-Palmitoyl-DL-dihydrogalactocerebroside can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create N-Palmitoyl-DL-dihydrogalactocerebroside from starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the formation of N-Palmitoyl-DL-dihydrogalactocerebroside from precursors. One commonly used method for enzymatic synthesis involves the use of a galactosylceramide synthase enzyme to catalyze the formation of N-Palmitoyl-DL-dihydrogalactocerebroside from galactocerebroside and palmitoyl-CoA.
科学的研究の応用
N-Palmitoyl-DL-dihydrogalactocerebroside has been used in a wide range of scientific research applications, including studies on myelin formation, nerve regeneration, and neurodegenerative diseases. N-Palmitoyl-DL-dihydrogalactocerebroside has been shown to stimulate the formation of myelin, which is the protective coating that surrounds nerve fibers in the nervous system. Myelin is essential for the proper functioning of the nervous system, and damage to myelin can lead to a range of neurological disorders. N-Palmitoyl-DL-dihydrogalactocerebroside has also been shown to promote nerve regeneration, which is the process by which damaged nerves are repaired. This makes N-Palmitoyl-DL-dihydrogalactocerebroside a promising candidate for the treatment of neurodegenerative diseases, such as multiple sclerosis and Alzheimer's disease.
特性
CAS番号 |
108392-00-3 |
|---|---|
製品名 |
N-Palmitoyl-DL-dihydrogalactocerebroside |
分子式 |
C40H79NO8 |
分子量 |
702.1 g/mol |
IUPAC名 |
N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexadecanamide |
InChI |
InChI=1S/C40H79NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,37-40,42-43,45-47H,3-32H2,1-2H3,(H,41,44) |
InChIキー |
BLGKYYVFGMKTEZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




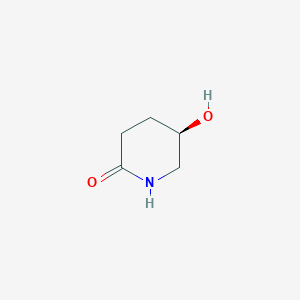
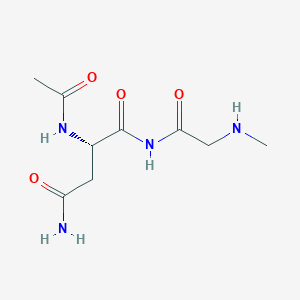
![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)
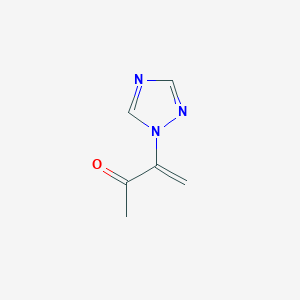



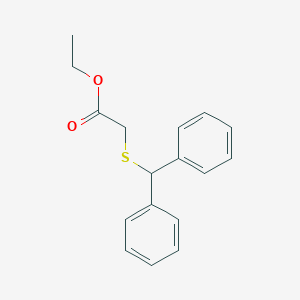

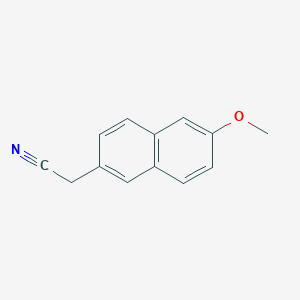
![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)
